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molecular formula C10H15NS B8315986 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-4-amine

5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-4-amine

Cat. No. B8315986
M. Wt: 181.30 g/mol
InChI Key: AZRPKQHCJJIBFO-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 5-ethyl-6,7-dihydro-1-benzothiophen-4(5H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (400 MHz, CDCl3) δ) 7.10, 7.05, 6.99, 3.98, 3.65, 2.87-2.73, 2.06-1.90, 1.74-1.19, 1.05-0.97. (MS/CI) calcd for C10H15NS+H 182.3, found 181.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2[CH2:6][CH2:7][CH2:8][CH:9]([NH2:10])[C:4]=2[CH:3]=[CH:2]1.C(C1C(=O)C2[CH:18]=[CH:19][S:20]C=2CC1)C>>[CH2:3]([CH:4]1[CH:9]([NH2:10])[C:8]2[CH:18]=[CH:19][S:20][C:7]=2[CH2:6][CH2:5]1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=C1CCCC2N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1CCC2=C(C=CS2)C1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1CCC2=C(C=CS2)C1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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